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Compound of Interest

Compound Name: PF-9184

Cat. No.: B15614060 Get Quote

Disclaimer: Initial inquiries regarding PF-9184 (CAS number 1221971-47-6) revealed a

misidentification. This compound is a selective inhibitor of microsomal prostaglandin E

synthase-1 (mPGES-1). This guide focuses on the lysine acetyltransferase 6A (KAT6A)

inhibitor, PF-07248144, which aligns with the apparent therapeutic area of interest.

Introduction
PF-07248144 is a first-in-class, orally bioavailable, small molecule inhibitor that selectively

targets lysine acetyltransferase 6A (KAT6A) and its close paralog, KAT6B. KAT6A is a histone

acetyltransferase (HAT) that plays a crucial role in regulating gene expression through the

acetylation of histones, particularly H3K23.[1] Dysregulation of KAT6A activity, including gene

amplification and overexpression, is implicated in the pathogenesis of various cancers, most

notably estrogen receptor-positive (ER+) breast cancer.[2][3] In ER+ breast cancer, KAT6A

amplification is observed in 10-15% of patients and is associated with a poorer clinical

outcome.[2] By inhibiting KAT6A, PF-07248144 presents a novel therapeutic strategy to

suppress the expression of oncogenes and impede tumor progression.[4][1]
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Property Value

CAS Number 2569008-99-5[5]

Molecular Formula C₁₉H₁₈N₄O₅S[5]

Molecular Weight 414.4 g/mol [5]

IUPAC Name

2-methoxy-N-[4-methoxy-6-(1H-pyrazol-1-

ylmethyl)-1,2-benzisoxazol-3-yl]-

benzenesulfonamide[5]

Mechanism of Action
PF-07248144 functions as a selective catalytic inhibitor of KAT6A and KAT6B.[4] KAT6A is a

core component of a larger protein complex that includes bromodomain and PHD finger-

containing protein 1 (BRPF1).[1] This complex is recruited to specific genomic loci, where

KAT6A catalyzes the acetylation of lysine 23 on histone H3 (H3K23ac).[1] This acetylation

event leads to a more relaxed chromatin structure, which facilitates the transcription of target

genes.[1]

In the context of cancer, particularly ER+ breast cancer, the overexpression of KAT6A leads to

aberrant acetylation and the subsequent expression of genes that drive cell proliferation and

survival.[3] PF-07248144 inhibits the acetyltransferase activity of KAT6A, thereby preventing

H3K23 acetylation.[6] This leads to a condensed chromatin state and the transcriptional

repression of KAT6A target genes, including those involved in estrogen signaling and cell cycle

progression.[2]

Signaling Pathway
The signaling pathway of KAT6A in cancer is complex and involves multiple downstream

effectors. A key pathway implicated in gliomagenesis, and likely relevant in other cancers,

involves the PI3K/AKT signaling cascade.[7]
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Figure 1: KAT6A Signaling Pathway in Cancer.
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Preclinical and Clinical Data
While specific preclinical IC50 and Ki values for PF-07248144 are not readily available in the

public domain, clinical trial data provide insights into its activity.

Table 1: Summary of Phase 1 Clinical Trial Data for PF-07248144 (NCT04606446)[6][8]

Parameter Monotherapy (Part 1A)
Combination with
Fulvestrant (Part 1B)

Patient Population

Advanced/metastatic

ER+/HER2- breast cancer,

castration-resistant prostate

cancer, non-small cell lung

cancer

Advanced/metastatic

ER+/HER2- breast cancer with

progression after CDK4/6

inhibitor and endocrine therapy

Dose Levels Evaluated 1-15 mg QD 5 mg QD

Recommended Dose for

Expansion
5 mg QD 5 mg QD

Pharmacodynamics

≥70% H3K23Ac inhibition in

PBMCs at ≥1 mg; >50%

reduction in tumor H3K23Ac

levels

Not explicitly stated, but

efficacy suggests target

engagement

Efficacy

1/8 partial response in

evaluable ER+/HER2- mBC

patients

2/4 partial responses in

evaluable patients

Common Treatment-Related

Adverse Events (≥20%)

Dysgeusia (72%), anemia

(52%), neutropenia (48%),

thrombocytopenia (31%),

diarrhea (31%), decreased

white blood cells (28%),

fatigue (24%), increased AST

(21%)

Data combined with

monotherapy arm

Dose-Limiting Toxicities
Grade 3 neutropenia (at 2 mg

and 8 mg)
Grade 3 neutropenia (at 5 mg)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.asco.org/abstracts-presentations/ABSTRACT398934
https://www.researchgate.net/publication/392306149_Dose_optimization_of_PF-07248144_a_first-in-class_KAT6_inhibitor_in_patients_pts_with_ERHER2-_metastatic_breast_cancer_mBC_Results_from_phase_1_study_to_support_the_recommended_phase_3_dose_RP3D
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Updated Phase 1/2 Clinical Trial Efficacy Data for PF-07248144 + Fulvestrant[2]

Efficacy Endpoint Value (n=43) 95% Confidence Interval

Objective Response Rate

(ORR)
37.2% 23.0% - 53.3%

Clinical Benefit Rate 55.8% 39.9% - 70.9%

Median Progression-Free

Survival
10.7 months 5.3 - 13.8 months

Experimental Protocols
Detailed, step-by-step protocols for the preclinical evaluation of PF-07248144 are proprietary.

However, based on the literature for KAT6A inhibitor development, the following are

representative methodologies for key experiments.

1. In Vitro Histone Acetyltransferase (HAT) Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic

activity of KAT6A.

Principle: Recombinant KAT6A is incubated with a histone substrate and acetyl-CoA. The

inhibitor's ability to block the transfer of the acetyl group to the histone is quantified.

Materials:

Recombinant human KAT6A enzyme

Histone H3 substrate

Acetyl-CoA

PF-07248144 or other test compounds

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
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Detection reagent (e.g., anti-H3K23ac antibody for ELISA or Western blot, or radioactive

acetyl-CoA for a radiometric assay)

Procedure (ELISA-based):

Coat a 96-well plate with histone H3 substrate and incubate overnight at 4°C.

Wash the plate to remove unbound histones.

Prepare a reaction mixture containing assay buffer, recombinant KAT6A, and varying

concentrations of PF-07248144.

Add acetyl-CoA to initiate the reaction and incubate at 30°C for 1 hour.

Wash the plate to stop the reaction.

Add a primary antibody specific for H3K23ac and incubate for 1 hour at room temperature.

Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.

Wash and add a colorimetric HRP substrate (e.g., TMB).

Stop the reaction with an acid solution and measure the absorbance at 450 nm.

Calculate the IC50 value by plotting the percentage of inhibition against the log

concentration of the inhibitor.

2. Cellular H3K23 Acetylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to penetrate cells and inhibit KAT6A activity at its

endogenous target.

Principle: Cancer cells are treated with the inhibitor, and the level of H3K23 acetylation is

measured by Western blot.

Materials:

ER+ breast cancer cell line (e.g., ZR-75-1)
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Cell culture medium and supplements

PF-07248144 or other test compounds

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies: anti-H3K23ac, anti-total Histone H3 (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Seed cells in a 6-well plate and allow them to adhere overnight.

Treat the cells with a dose range of PF-07248144 for a specified time (e.g., 24 hours).

Lyse the cells and quantify the protein concentration.

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane and incubate with the primary anti-H3K23ac antibody overnight at

4°C.

Wash and incubate with the HRP-conjugated secondary antibody.

Visualize the bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading

control.

Quantify the band intensities to determine the dose-dependent inhibition of H3K23

acetylation.

3. In Vivo Tumor Xenograft Study

This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.
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Principle: Human cancer cells are implanted in immunocompromised mice. Once tumors are

established, the mice are treated with the inhibitor, and tumor growth is monitored.

Materials:

Immunocompromised mice (e.g., NOD-SCID)

ER+ breast cancer cell line (e.g., ZR-75-1)

Matrigel

PF-07248144 formulated for oral administration

Vehicle control

Procedure:

Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each

mouse.

Monitor the mice for tumor growth.

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer PF-07248144 or vehicle control orally, once daily, for a specified duration (e.g.,

28 days).

Measure tumor volume with calipers every 2-3 days.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic studies of H3K23ac levels).

Calculate tumor growth inhibition (TGI) to assess efficacy.

Experimental and Drug Discovery Workflows
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The development of a KAT6A inhibitor like PF-07248144 follows a structured workflow from

initial discovery to clinical evaluation.

Target Identification & Validation

Lead Discovery

Preclinical Development

Clinical Development

Identify KAT6A as
 an oncogenic driver

High-Throughput
Screening (HTS)

Genomic studies in
 ER+ breast cancer

Functional screens
 (e.g., shRNA)

Biochemical HAT Assay

Cellular H3K23ac Assay

Hit-to-Lead
Optimization

Lead Optimization
(ADME/Tox)

In Vivo Xenograft
Models

Pharmacodynamic
Biomarker Analysis

IND-Enabling
Toxicology Studies

Phase 1 Trial
(Safety & Dose)

Phase 2 Trial
(Efficacy)

Phase 3 Trial
(Pivotal Study)

Regulatory Approval

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 2: A generalized workflow for the discovery and development of a KAT6A inhibitor.

Conclusion
PF-07248144 is a promising, first-in-class KAT6A inhibitor with demonstrated clinical activity in

heavily pretreated ER+/HER2- metastatic breast cancer. Its mechanism of action, which

involves the epigenetic regulation of gene expression through the inhibition of histone

acetylation, represents a novel approach to cancer therapy. Further clinical development,

including the ongoing Phase 3 trial, will be crucial in defining the therapeutic potential of PF-

07248144 and the broader utility of targeting KAT6A in oncology. This guide provides a

comprehensive overview of the available technical information on PF-07248144 for the

scientific and drug development community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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